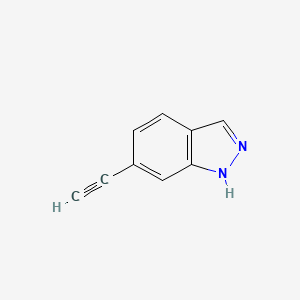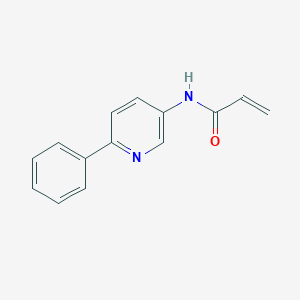![molecular formula C20H21NO B2961636 6-[4-(Dimethylamino)benzylidene]-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-one CAS No. 101001-12-1](/img/structure/B2961636.png)
6-[4-(Dimethylamino)benzylidene]-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-(4-(dimethylamino)benzylidene)rhodanine” is similar to the one you’re asking about . It has a molecular formula of C12H12N2OS2 and a molecular weight of 264.4 .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like FTIR and FTNMR spectral analysis .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied, particularly in the context of their use as corrosion inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using techniques like TGA and DTA .Scientific Research Applications
Organophosphorus Compounds
Research includes the study of reactions involving benzosubarones and benzazepines with Lawesson's reagent to yield phosphorus-containing compounds. This investigation into organophosphorous compounds showcases the synthetic versatility of the core structure of the compound , enabling the production of various derivatives with potential applications in material science and pharmaceuticals (Peesapati & Rupavani, 2006).
Physical Properties and X-Ray Structures
Another study explored the synthesis of dibenzyl- and diphenoxy-benzocycloheptene triones, analyzing their physical properties (IR, UV, NMR spectra, and redox potentials) and molecular structures through X-ray analyses. These insights contribute to a deeper understanding of the electronic structure and reactivity of such compounds, laying the groundwork for their application in designing new materials and molecules with tailored properties (Furuichi et al., 1994).
Antimicrobial Activity
Research into the synthesis of novel derivatives carrying biologically active sulfonamide moieties has shown significant antimicrobial activity. This application underscores the potential of this compound as a backbone for developing new antimicrobial agents, which are critically needed in the fight against resistant microbial strains (Ghorab et al., 2017).
Isoxazoles Derivatives
The condensation reactions of the compound with appropriate aromatic aldehydes and hydroxylamine hydrochloride in alkaline medium have led to the synthesis of new isoxazoles derived from benzosuberones. This research highlights the compound's role in synthesizing heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals (Peesapati & Bathini, 2006).
Supramolecular Assemblies
Studies have also focused on the supramolecular assemblies of the compound with aza donor molecules, revealing insights into the design of molecular structures with potential applications in molecular recognition, catalysis, and the construction of nanoscale devices (Arora & Pedireddi, 2003).
properties
IUPAC Name |
(6E)-6-[[4-(dimethylamino)phenyl]methylidene]-8,9-dihydro-7H-benzo[7]annulen-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-21(2)18-12-10-15(11-13-18)14-17-8-5-7-16-6-3-4-9-19(16)20(17)22/h3-4,6,9-14H,5,7-8H2,1-2H3/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPPUIVJOSQTOP-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCCC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\CCCC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-cyano-3-(dimethylamino)-N'-[(1E)-(4-methoxyphenyl)methylidene]prop-2-enehydrazide](/img/structure/B2961553.png)
![5-(benzo[d][1,3]dioxol-5-yl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2961561.png)
![3-amino-N-(4-ethylphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2961562.png)

![N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2961564.png)

![Ethyl 4-[2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2961567.png)

![2-Oxo-6-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile](/img/structure/B2961570.png)




![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2961576.png)